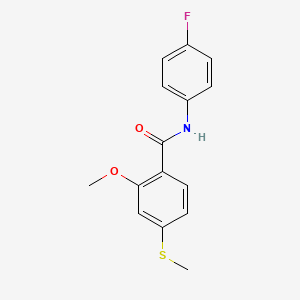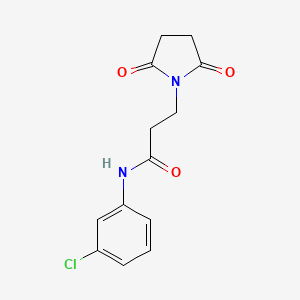
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CPP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. CPP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is not fully understood. However, it is believed to exert its effects by modulating the activity of ion channels and receptors in the central nervous system. N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. It has also been found to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has also been found to reduce the sensitivity of pain receptors, resulting in a reduction in pain perception. Additionally, N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been shown to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has some limitations. It has a low solubility in water, which can make it difficult to administer in animal studies. Furthermore, N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. One potential area of research is the development of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide on other ion channels and receptors. Additionally, the potential use of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain should be explored. Finally, the development of new methods for the synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide may lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dioxopyrrolidine in the presence of a base. The resulting product is then treated with propanolamine to yield N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. The yield of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Furthermore, N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been studied for its ability to modulate the activity of ion channels and receptors, making it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-2-1-3-10(8-9)15-11(17)6-7-16-12(18)4-5-13(16)19/h1-3,8H,4-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASOTQJITOYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
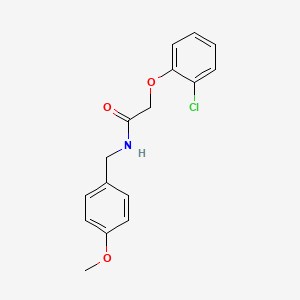
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
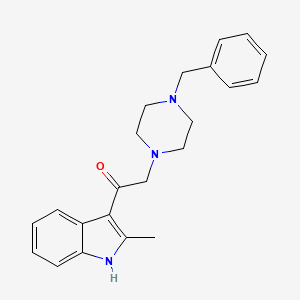
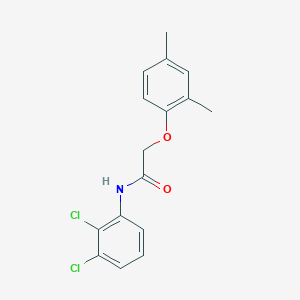
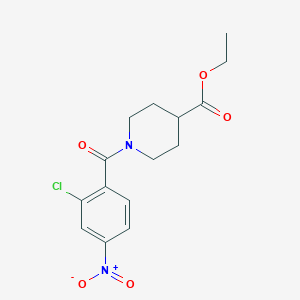

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)

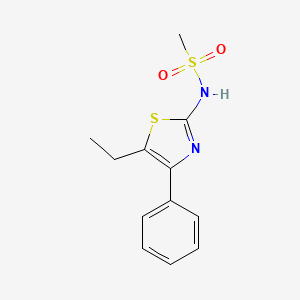
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)
